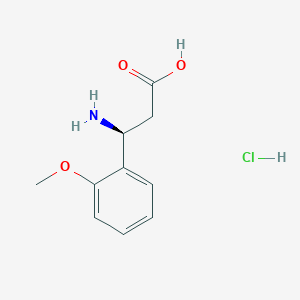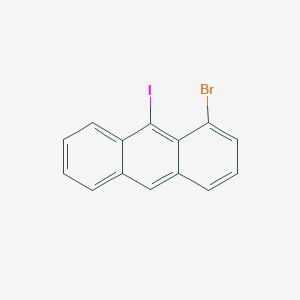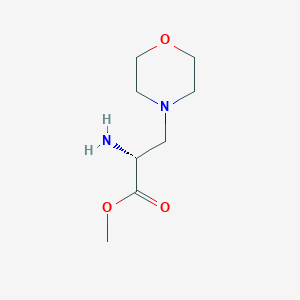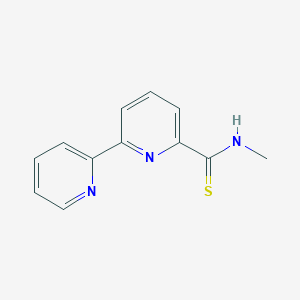![molecular formula C11H9ClN2O B13141339 (2-Chloro-[3,3'-bipyridin]-4-yl)methanol CAS No. 1227514-36-4](/img/structure/B13141339.png)
(2-Chloro-[3,3'-bipyridin]-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloro-[3,3’-bipyridin]-4-yl)methanol is an organic compound that belongs to the bipyridine family Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond This specific compound features a chlorine atom at the 2-position and a hydroxymethyl group at the 4-position of the bipyridine structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-[3,3’-bipyridin]-4-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-chloro-3,3’-bipyridine.
Hydroxymethylation: The 2-chloro-3,3’-bipyridine undergoes hydroxymethylation using formaldehyde and a base such as sodium hydroxide. The reaction is typically carried out in an aqueous or alcoholic medium under reflux conditions.
Industrial Production Methods
While specific industrial production methods for (2-Chloro-[3,3’-bipyridin]-4-yl)methanol are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(2-Chloro-[3,3’-bipyridin]-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxymethyl group to a methyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: 2-Chloro-[3,3’-bipyridin]-4-carboxaldehyde or 2-Chloro-[3,3’-bipyridin]-4-carboxylic acid.
Reduction: 2-Chloro-[3,3’-bipyridin]-4-methyl or 3,3’-bipyridin-4-yl)methanol.
Substitution: Various substituted bipyridines depending on the nucleophile used.
科学的研究の応用
(2-Chloro-[3,3’-bipyridin]-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of advanced materials, such as polymers and supramolecular structures.
作用機序
The mechanism of action of (2-Chloro-[3,3’-bipyridin]-4-yl)methanol depends on its specific application:
Coordination Chemistry: Acts as a ligand, coordinating with metal centers through its nitrogen atoms, influencing the reactivity and stability of the metal complexes.
Biological Activity: Interacts with biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact molecular targets and pathways involved vary depending on the specific biological activity being investigated.
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its strong binding affinity to metal ions.
4,4’-Bipyridine: Another bipyridine isomer, used in the synthesis of viologens and coordination polymers.
2-Chloro-3,3’-bipyridine: The precursor to (2-Chloro-[3,3’-bipyridin]-4-yl)methanol, with similar chemical properties but lacking the hydroxymethyl group.
Uniqueness
(2-Chloro-[3,3’-bipyridin]-4-yl)methanol is unique due to the presence of both a chlorine atom and a hydroxymethyl group, which confer distinct reactivity and potential applications compared to other bipyridine derivatives. Its ability to undergo diverse chemical reactions and form stable metal complexes makes it a valuable compound in various research fields.
特性
CAS番号 |
1227514-36-4 |
|---|---|
分子式 |
C11H9ClN2O |
分子量 |
220.65 g/mol |
IUPAC名 |
(2-chloro-3-pyridin-3-ylpyridin-4-yl)methanol |
InChI |
InChI=1S/C11H9ClN2O/c12-11-10(8-2-1-4-13-6-8)9(7-15)3-5-14-11/h1-6,15H,7H2 |
InChIキー |
YCOWPBZUEJDTRW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=C(C=CN=C2Cl)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


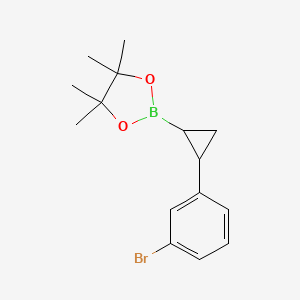
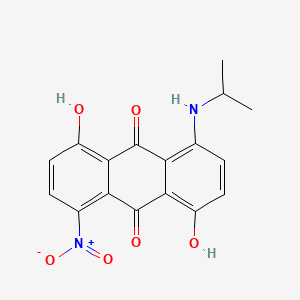

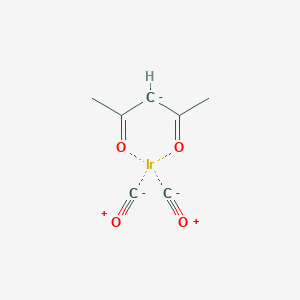
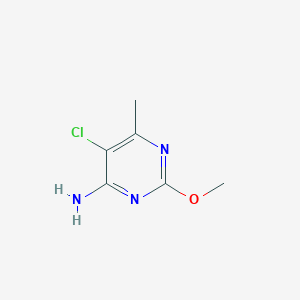
![sodium;[(2R)-3-[2-[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]hexanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13141300.png)


